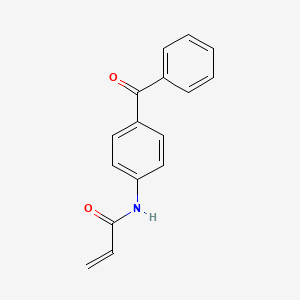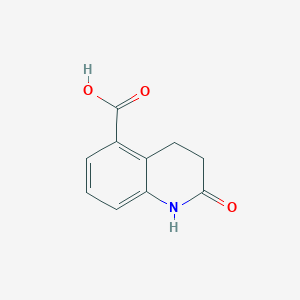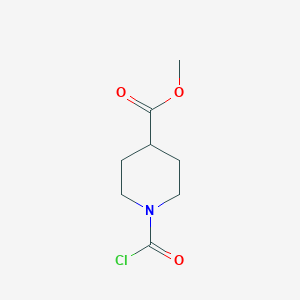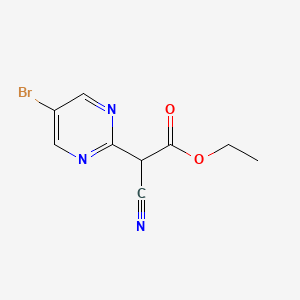
N-(4-Benzoylphenyl)acrylamid
Übersicht
Beschreibung
2-Propenamide, N-(4-benzoylphenyl)-, also known as N-(4-benzoylphenyl)acrylamide, is a chemical compound that belongs to the class of amides. It is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 2-Propenamide, 2-Propenamide, N-(4-benzoylphenyl)-(4-benzoylphenyl)- is not well understood. However, it is believed to act as a Michael acceptor, reacting with thiol groups in proteins and enzymes. This reaction can cause changes in the activity and function of these proteins and enzymes, leading to various physiological effects.
Biochemical and Physiological Effects
2-Propenamide, 2-Propenamide, N-(4-benzoylphenyl)-(4-benzoylphenyl)- has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Propenamide, 2-Propenamide, N-(4-benzoylphenyl)-(4-benzoylphenyl)- in lab experiments is its versatility. It can be used as a building block in the synthesis of various organic compounds and as a ligand in the synthesis of metal complexes. It is also relatively easy to synthesize and purify.
One of the limitations of using 2-Propenamide, 2-Propenamide, N-(4-benzoylphenyl)-(4-benzoylphenyl)- in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on various cell lines, and caution should be taken when handling this compound.
Zukünftige Richtungen
There are several future directions for the use of 2-Propenamide, 2-Propenamide, N-(4-benzoylphenyl)-(4-benzoylphenyl)- in scientific research. One potential direction is the development of new pharmaceuticals and agrochemicals based on this compound. Another direction is the synthesis of new metal complexes for catalytic applications. Further research is also needed to better understand the mechanism of action and physiological effects of this compound.
Conclusion
In conclusion, 2-Propenamide, 2-Propenamide, N-(4-benzoylphenyl)-(4-benzoylphenyl)- is a versatile chemical compound that has potential applications in various fields. Its unique properties and potential for use in the synthesis of various organic compounds and metal complexes make it an important compound for scientific research. Further research is needed to better understand its mechanism of action and physiological effects and to explore its potential applications in new fields.
Wissenschaftliche Forschungsanwendungen
Thermoresponsiv Polymere
N-(4-Benzoylphenyl)acrylamid (BPAm) wird zur Herstellung von thermoresponsiven Polymeren mit einer oberen kritischen Lösungstemperatur (UCST) verwendet. Diese Polymere zeigen einen einzigartigen Phasenübergang in Wasser und lösen sich erst oberhalb einer bestimmten Temperatur . Diese Eigenschaft wird genutzt, um thermophile Hydrogelfilme und -fasern zu entwickeln, die für Mikroaktoren verwendet werden können, das sind Geräte, die Temperaturänderungen in mechanische Bewegung umwandeln .
Lichtvernetzende Comonomere
BPAm dient als lichtvernetzendes Comonomer bei der Synthese von Polymeren. Bei Verwendung in der radikalischen Polymerisation und der reversiblen Additionsfragmentationskettenübertragung (RAFT) Polymerisation bietet BPAm hochstabile UCST-Phasenübergänge. Diese Stabilität ist entscheidend für Anwendungen, die eine konsistente Leistung über viele Zyklen hinweg erfordern, z. B. in biomedizinischen Geräten .
Manipulation von Trübungspunkten
Der Trübungspunkt eines Polymers, das ist die Temperatur, bei der es in Wasser unlöslich wird, kann durch Variation des Acrylnitrilgehalts im Feed bei Verwendung von BPAm manipuliert werden. Dies ermöglicht eine präzise Steuerung der Löslichkeit des Polymers, was für die Herstellung von kundenspezifischen Materialien für bestimmte Anwendungen unerlässlich ist .
Hydrogelfilme und Nanofasern
BPAm-basierte Polymere können zu Hydrogelfilmen und -nanofasern mit einem durchschnittlichen Durchmesser von 500 nm verarbeitet werden. Diese Materialien werden durch Lösungsguß und Elektrospinnen hergestellt, gefolgt von UV-Bestrahlung. Sie sind besonders nützlich in Arzneimittelträgersystemen und im Tissue Engineering aufgrund ihrer Biokompatibilität und ihrer Fähigkeit, auf Temperaturänderungen zu reagieren .
Design von Mikroaktoren
Die thermoresponsive Natur von BPAm-Polymeren wird beim Design von Mikroaktoren ausgenutzt. Diese Geräte können kontrollierte Bewegungen als Reaktion auf Temperaturänderungen ausführen, wodurch sie sich für Präzisionstechnik-Anwendungen eignen, bei denen mechanische Aktionen im Kleinformat erforderlich sind .
Nanowissenschaft und Nanotechnologie
Die Fortschritte in der Nanowissenschaft und Nanotechnologie haben BPAm beim Design von Polymer-basierten Nanomaterialien genutzt. Dazu gehören Dendrimere, Partikel, Stäbe und Röhren, die eine breite Palette von Anwendungen von der medizinischen Diagnostik bis zur Umweltüberwachung haben .
Fortgeschrittene Anwendungen
Die einzigartigen Eigenschaften von BPAm machen es für eine Vielzahl von fortschrittlichen Anwendungen geeignet. Seine Fähigkeit, stabile Polymere zu bilden, die leicht manipuliert werden können, macht es zu einer wertvollen Komponente bei der Entwicklung von intelligenten Materialien, die ihre Eigenschaften als Reaktion auf Umweltreize ändern können .
Chemische Strukturanalyse
Die chemische Struktur von BPAm ist in verschiedenen Forschungsanwendungen von Interesse. Das Verständnis seiner Struktur hilft bei der Synthese neuer Verbindungen mit ähnlichen oder verbesserten Eigenschaften, die in der chemischen Sensorik, Katalyse und Materialwissenschaft verwendet werden können .
Eigenschaften
IUPAC Name |
N-(4-benzoylphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-2-15(18)17-14-10-8-13(9-11-14)16(19)12-6-4-3-5-7-12/h2-11H,1H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMGRWMGCRBVGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50556567 | |
| Record name | N-(4-Benzoylphenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22421-62-1 | |
| Record name | N-(4-Benzoylphenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Benzoylphenyl)-2-propenamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate](/img/structure/B1611589.png)
![Thiazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B1611590.png)











![5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B1611612.png)
